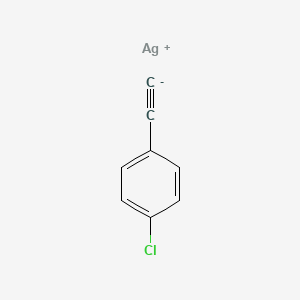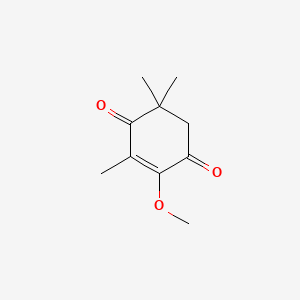
2-Methoxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.2164 . It is a cyclic ketone and is known for its unique structure, which includes a methoxy group and three methyl groups attached to a cyclohexene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione can be achieved through several methods. One common approach involves the controlled hydrogenation of isophorone, followed by methoxylation . The reaction conditions typically include the use of palladium on activated charcoal as a catalyst under an ethylene atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The methoxy and carbonyl groups play a crucial role in its reactivity and interactions with enzymes and receptors. detailed studies on its specific molecular targets and pathways are limited.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione: Similar structure with a hydroxyl group instead of a methoxy group.
2,6,6-Trimethyl-2-cyclohexene-1,4-dione:
Uniqueness
2-Methoxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the methoxy group enhances its solubility and potential interactions in various chemical and biological systems.
Eigenschaften
CAS-Nummer |
41654-27-7 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-methoxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C10H14O3/c1-6-8(13-4)7(11)5-10(2,3)9(6)12/h5H2,1-4H3 |
InChI-Schlüssel |
ATEVRAIEOLFIJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)CC(C1=O)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


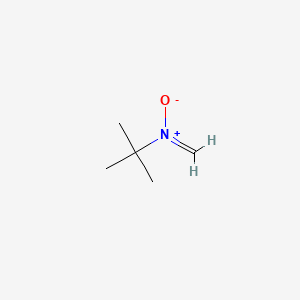
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
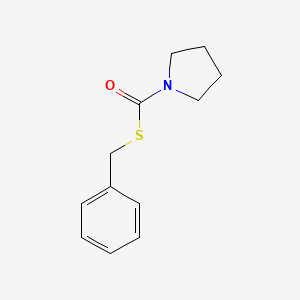

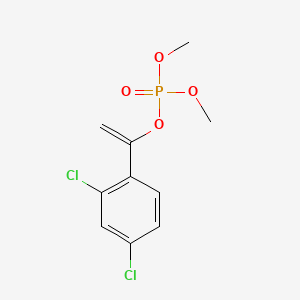
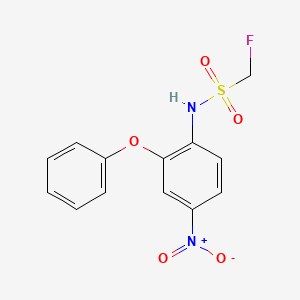
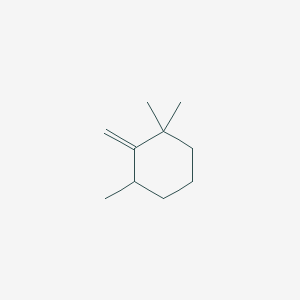
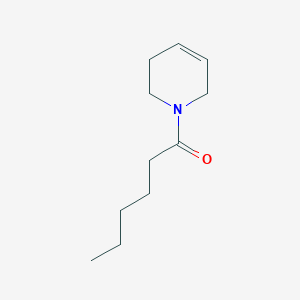
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
